1-(2-Iodo-5-methoxyphenyl)ethanone
Description
1-(2-Iodo-5-methoxyphenyl)ethanone is an aromatic ketone characterized by an acetyl group (ethanone) attached to a phenyl ring substituted with iodine at the ortho (C2) position and methoxy at the para (C5) position. Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol (calculated). The compound is synthesized via methods such as Procedure A, a general protocol for preparing ortho-acylphenyl iodides using palladium-catalyzed coupling reactions . The iodine substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group donates electron density via resonance, creating unique electronic properties that influence reactivity and applications in organic synthesis, particularly in cross-coupling reactions .
Properties
CAS No. |
110718-87-1 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(2-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 |
InChI Key |
GZVPTJZTIXQBFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)I |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Ortho-Iodo Aryl Ethanones
The following compounds share the ethanone core with iodine at the ortho position but differ in other substituents:
Key Observations :
- Electronic Effects : Methoxy (-OMe) groups donate electrons, while halogens (I, Br) withdraw electrons. This alters the reactivity of the aryl ring in electrophilic substitutions or cross-couplings.
- Steric Effects : Iodine’s bulkiness at the ortho position may hinder reactions at adjacent positions.
- Polarity : Hydroxyl (-OH) substituents increase solubility in polar solvents compared to methoxy or halogens .
Methoxy-Substituted Analogs Without Iodine
Compounds with methoxy groups but lacking iodine highlight the role of halogen substitution:
Key Observations :
- Reactivity : The absence of iodine reduces steric hindrance, facilitating reactions at the ortho position.
- Applications: Non-iodinated analogs are often used in pharmaceuticals and agrochemicals due to lower toxicity risks .
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